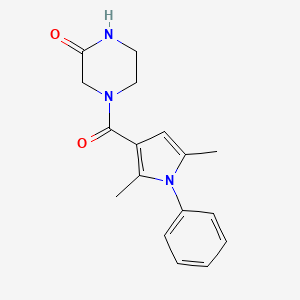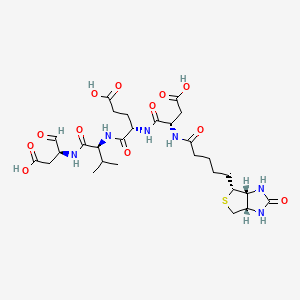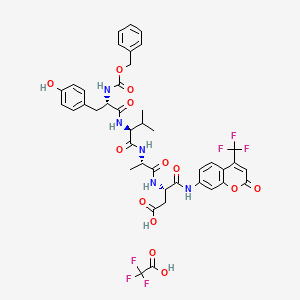
4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-83 is a chemical compound with the molecular formula C17H19N3O2. It is part of a series of compounds developed for research purposes, particularly in the field of medicinal chemistry. The compound contains a pyrrole ring, aromatic bonds, and amide functionalities, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-83 involves multiple steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is subjected to lithiation and halogenation to introduce the desired functionality while maintaining workable yields of approximately 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-83 are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
OSM-S-83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
OSM-S-83 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OSM-S-83 involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity. This reaction hijacking mechanism is selective for the parasite enzyme, with minimal effects on the human counterpart .
Comparison with Similar Compounds
OSM-S-83 can be compared with other compounds in the same series, such as OSM-S-106 and OSM-S-412. These compounds share similar structural features but differ in their specific functional groups and biological activities. OSM-S-83 is unique in its combination of a pyrrole ring and amide functionalities, which contribute to its distinct chemical reactivity and biological properties .
List of Similar Compounds
- OSM-S-106
- OSM-S-412
- OSM-S-291 to OSM-S-301
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-15(17(22)19-9-8-18-16(21)11-19)13(2)20(12)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,21) |
InChI Key |
MQCAVDAWVKBHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N3CCNC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10797025.png)


![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)

![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)



![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
